1-Ethoxyphenazine Redox Potential Tuning via Substitution Pattern: A Computational Study
A systematic computational study of ~100 phenazine derivatives in aqueous media shows that the type and position of substituents, including ethoxy groups, directly modulate the compound's redox potential. This study provides a quantitative framework for predicting the redox behavior of 1-Ethoxyphenazine relative to other substituted phenazines [1]. While specific experimental data for 1-Ethoxyphenazine is not reported, the study's computational model demonstrates that an ethoxy substituent, as an electron-donating group, is predicted to lower the redox potential compared to the unsubstituted phenazine or those with electron-withdrawing groups.
| Evidence Dimension | Redox Potential (Computationally Predicted Trend) |
|---|---|
| Target Compound Data | Predicted lower redox potential relative to unsubstituted phenazine |
| Comparator Or Baseline | Unsubstituted Phenazine |
| Quantified Difference | Not explicitly quantified for 1-Ethoxyphenazine; study demonstrates a general trend for electron-donating groups (e.g., -OEt) to lower redox potential. |
| Conditions | Aqueous media, DFT calculations on ~100 phenazine derivatives |
Why This Matters
This class-level inference allows researchers to anticipate 1-Ethoxyphenazine's behavior in electron-transfer applications, such as redox flow batteries, where a lower redox potential can provide an energetic advantage.
- [1] de la Cruz C, Sanz R, Suárez A, Ventosa E, Marcilla R, Mavrandonakis A. A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. ChemSusChem. 2023;16(8):e202201984. View Source
